

2,2'-Oxybis(N,N-dioctylacetamide) CAS number 342794-43-8

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Compound of Interest

Compound Name: 2,2'-Oxybis(N,N-dioctylacetamide)

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An In-depth Technical Guide to **2,2'-Oxybis(N,N-dioctylacetamide)** (TODGA)

Abstract

This technical guide provides a comprehensive overview of **2,2'-Oxybis(N,N-dioctylacetamide)**, commonly known by the acronym TODGA (N,N,N',N'-tetra-n-octyldiglycolamide). A molecule of significant interest in the field of hydrometallurgy and nuclear chemistry, TODGA has emerged as a superior extractant for the separation of trivalent actinides and lanthanides from acidic aqueous solutions. This document delves into its fundamental physicochemical properties, synthesis methodologies, mechanisms of action in solvent extraction, and detailed experimental protocols. It is intended for researchers, chemists, and engineers in nuclear fuel reprocessing, rare-earth element recovery, and advanced materials science who require a deep technical understanding of this pivotal compound.

Introduction and Strategic Importance

The partitioning and transmutation (P&T) strategy in nuclear waste management aims to reduce the long-term radiotoxicity of high-level liquid waste (HLW) by separating long-lived minor actinides (Am, Cm) from fission products.^[1] Central to this strategy is the development of highly selective and robust extractants. N,N,N',N'-tetraoctyl diglycolamide (TODGA) is a neutral, environmentally friendly ligand composed only of carbon, hydrogen, oxygen, and nitrogen, which has demonstrated exceptional efficacy in this role.^{[2][3]} Its ability to selectively extract trivalent actinides and lanthanides from highly acidic media, such as nitric acid

solutions, makes it a cornerstone of advanced nuclear fuel reprocessing cycles like the i-SANEX process.^{[4][5]}

Beyond nuclear applications, the unique coordination chemistry of TODGA lends itself to the separation of rare-earth elements (REEs), a critical task for sustainable technology and electronics manufacturing. This guide synthesizes the current body of knowledge on TODGA, providing both foundational principles and practical, field-proven insights into its application.

Physicochemical Properties

The efficacy of TODGA as an extractant is intrinsically linked to its molecular structure and resulting physical properties. The long n-octyl chains confer high lipophilicity, ensuring its solubility in organic diluents like n-dodecane and minimizing its loss to the aqueous phase.^[3] ^[6] The core of the molecule features three oxygen donor atoms—two amide carbonyls and one ether—which act in concert to form stable complexes with hard acid metal ions.^[3]

Property	Value	Source(s)
CAS Number	342794-43-8	[7] [8] [9]
Molecular Formula	C ₃₆ H ₇₂ N ₂ O ₃	[7] [8]
Molecular Weight	580.98 g/mol	[7] [8]
IUPAC Name	2,2'-Oxybis(N,N'-dioctylacetamide)	[10]
Synonyms	N,N,N',N'-tetra-n-octyldiglycolamide (TODGA)	[6]
Appearance	Colorless to yellow liquid or semi-solid	[10]
Specific Gravity	0.91	[7]
Density	0.910 - 0.937 g/cm ³ (Predicted/Simulated)	[5] [11]
Boiling Point	~400 °C; 652.6±40.0 °C (Predicted)	[11] [12]
Crystallization Point	~8 °C	[12]
Purity	Typically >95% (GC)	[7] [12]

Synthesis Methodologies

The synthesis of high-purity TODGA is critical for its performance. Several routes have been established, with recent efforts focusing on improving efficiency and reducing environmental impact.

Traditional Synthesis Routes

A common laboratory-scale synthesis involves a multi-step process.[\[13\]](#) This typically begins with the reaction of diglycolic acid with a primary amine like n-octylamine to form an N-monoalkylated intermediate, which is subsequently alkylated to yield the final TODGA product.[\[13\]](#) An alternative and frequently cited method involves the reaction of 2-chloro-N,N-diethyl-

acetamide with 2-hydroxy-N,N-diethyl-acetamide in the presence of a strong base like sodium hydride.[14]

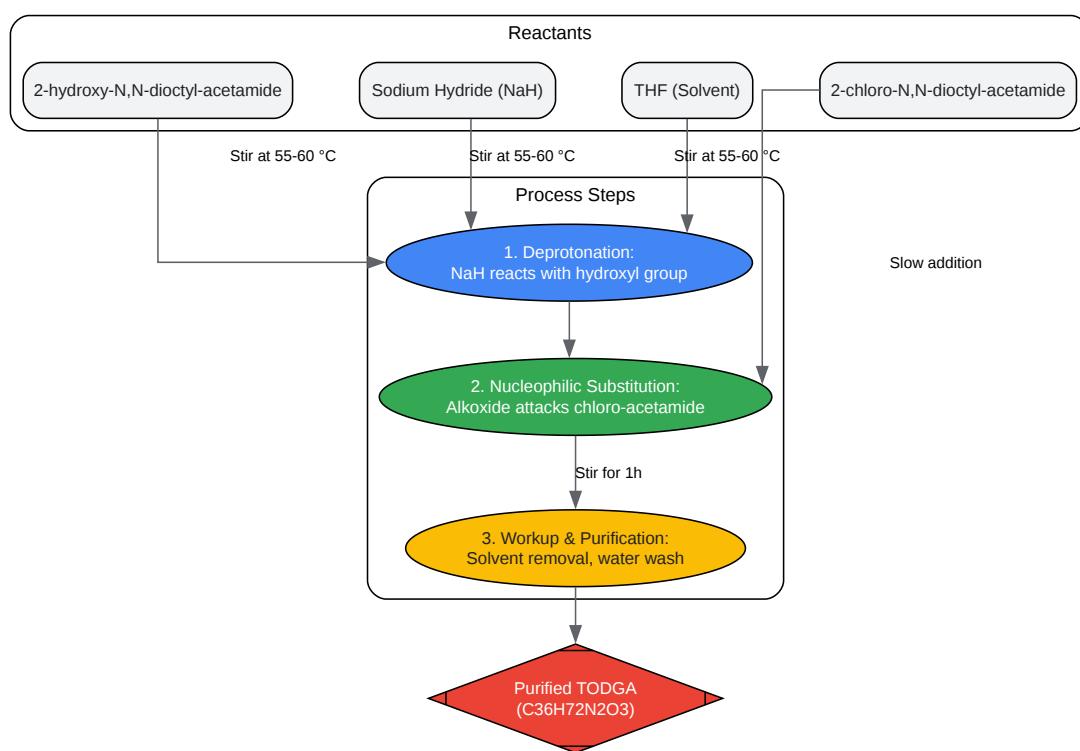
Advanced & Green Synthesis

More recently, a "melt-amidation" method has been developed that offers significant environmental advantages over traditional Schotten-Baumann approaches.[15][16] This newer method eliminates the need for organic solvents in pre-activation and purification steps, resulting in a 67% reduction in global warming potential compared to conventional synthesis. [15][16] This process directly reacts diglycolic acid with diethylamine, representing a greener path to large-scale production.

Diagram: Representative Synthesis Pathway

The following diagram illustrates a common synthesis route for TODGA.

Fig. 1: Williamson Ether Synthesis Route for TODGA

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Caption: A simplified diagram of a common laboratory synthesis for TODGA.[\[14\]](#)

Core Application: Solvent Extraction of f-Block Elements

TODGA's primary application is the liquid-liquid extraction of trivalent actinides (An^{3+}) and lanthanides (Ln^{3+}) from acidic waste streams.[\[4\]](#)[\[17\]](#)

Mechanism of Extraction

TODGA acts as a neutral solvating extractant. The extraction proceeds via the formation of a neutral metal-ligand complex that is soluble in the organic phase. The three donor oxygen atoms of the TODGA molecule coordinate with the metal ion.[\[18\]](#) The stoichiometry of the extracted complex is highly dependent on the diluent.

- In polar diluents, a 1:2 metal-to-TODGA ratio is often dominant.[\[19\]](#)
- In non-polar diluents like n-dodecane, the complexation of three to four TODGA molecules per metal ion is more common, often forming reverse micelles.[\[5\]](#)[\[19\]](#)

The general extraction equilibrium from a nitric acid medium can be represented as: $M^{3+}(aq) + 3NO_3^-(aq) + nTODGA(org) \rightleftharpoons M(NO_3)_3(TODGA)n(org)$

This coordination chemistry allows TODGA to show selectivity for Am(III) over Eu(III) under certain conditions, a crucial feature for partitioning minor actinides from lanthanides, which are strong neutron poisons in nuclear reactors.[\[18\]](#)

The TODGA Solvent System: Diluents and Modifiers

The choice of diluent and the addition of modifiers are critical for a successful extraction process.

- Diluents: Aliphatic hydrocarbons like n-dodecane or petroleum ether are common choices. [\[20\]](#)[\[21\]](#) The type of diluent can significantly affect the distribution ratios of the target metals. [\[22\]](#)
- Phase Modifiers & Third Phase Formation: A major challenge in TODGA-based systems is the formation of a third, heavy organic phase at high metal and acid loadings.[\[2\]](#)[\[23\]](#) This phenomenon limits the operational capacity of the solvent. To mitigate this, phase modifiers

such as N,N-dioctyl-2-hydroxyacetamide (DOHyA) or long-chain alcohols (e.g., 1-octanol) are added.[2][21] These modifiers act as co-surfactants, reducing the aggregation of the metal-TODGA complexes and enhancing their solubility in the organic phase.[23][24]

Performance and Selectivity

TODGA exhibits high distribution coefficients (Kd) for trivalent lanthanides and actinides from nitric acid solutions.[25] The Kd values generally increase with increasing nitric acid concentration, plateauing around 2.5-3 M HNO₃.[15][25] Within the lanthanide series, the extraction efficiency tends to increase with atomic number (decreasing ionic radii) in isoctane systems, but can show selectivity for middle lanthanides in ionic liquid systems.[25][26] This allows for not only group separation (actinides/lanthanides) but also potential separation of adjacent lanthanides from each other.[27]

Experimental Protocols

The following protocols are representative of standard laboratory procedures for the synthesis and application of TODGA.

Protocol: Laboratory Synthesis of TODGA

This protocol is adapted from a published alternative synthesis route.[14]

Objective: To synthesize N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide (TODGA).

Materials:

- 2-hydroxy-N,N-dioctyl-acetamide
- 2-chloro-N,N-dioctyl-acetamide
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF)
- Deionized water
- Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle

- Rotary evaporator

Procedure:

- Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-N,N-diethyl-acetamide (0.01 mol) in anhydrous THF (30 cm³).
- Deprotonation: Begin stirring and heat the solution to 55–60 °C. Slowly and carefully add sodium hydride (0.02 mol) to the flask. Stir for 15 minutes. Causality Note: The NaH acts as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide intermediate.
- Addition of Second Reactant: Prepare a solution of 2-chloro-N,N-diethyl-acetamide (0.01 mol) in THF (30 cm³). Add this solution slowly to the reaction mixture over 15–20 minutes while maintaining the temperature at 55–60 °C.
- Reaction: Stir the reaction mass for 1 hour at the same temperature to ensure the nucleophilic substitution reaction goes to completion.
- Workup: a. Remove the THF solvent by distillation under reduced pressure using a rotary evaporator. b. To the remaining mass, add deionized water (30 cm³) and stir for 10–15 minutes to quench any unreacted NaH and dissolve the NaCl byproduct. c. The organic product will separate from the aqueous layer. Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude TODGA.
- Purification: The final product can be purified by column chromatography on silica gel if high purity is required.[\[13\]](#)

Protocol: Liquid-Liquid Extraction of Eu(III) and Am(III)

Objective: To determine the distribution ratio (D) of Eu(III) and Am(III) between an aqueous nitric acid phase and a TODGA/n-dodecane organic phase.

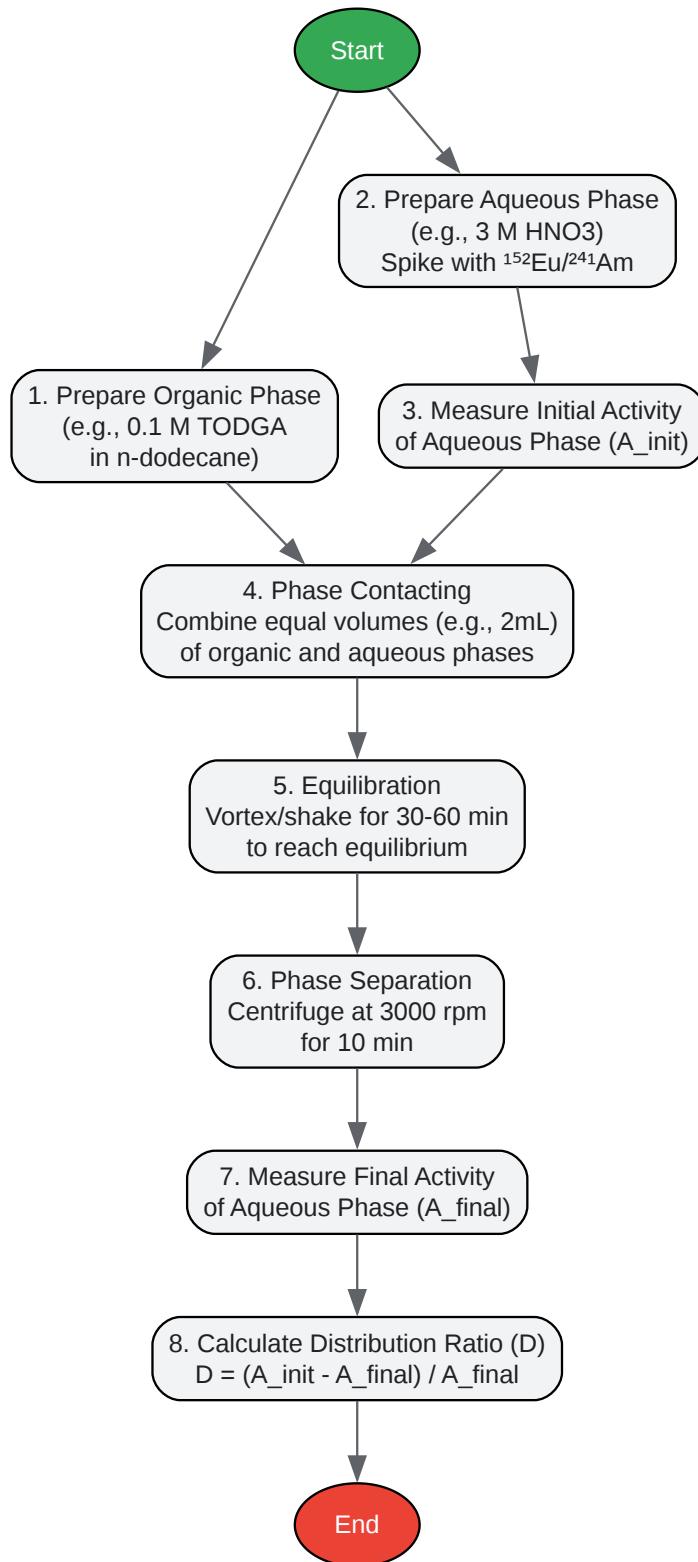
Materials:

- TODGA

- n-dodecane (or other suitable diluent)
- Nitric Acid (HNO₃), concentrated
- Radiotracers (e.g., ¹⁵²Eu, ²⁴¹Am) stock solutions
- Centrifuge tubes (15 mL)
- Vortex mixer, mechanical shaker
- Gamma spectrometer or liquid scintillation counter

Workflow Diagram:

Fig. 2: Workflow for Solvent Extraction Experiment

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Caption: A step-by-step workflow for a typical radiotracer-based extraction experiment.

Procedure:

- **Organic Phase Preparation:** Prepare the organic solvent by dissolving a known weight of TODGA in n-dodecane to achieve the desired concentration (e.g., $0.1 \text{ mol}\cdot\text{L}^{-1}$).
- **Aqueous Phase Preparation:** Prepare the aqueous phase by diluting concentrated nitric acid to the target molarity (e.g., 3 M). Spike a small aliquot of this solution with the radiotracers to a measurable activity level.
- **Initial Activity Measurement:** Take a precise volume of the spiked aqueous phase and measure its initial radioactivity (A_{init}) using an appropriate detector.
- **Extraction:** In a centrifuge tube, combine equal volumes (e.g., 2 mL) of the prepared organic and aqueous phases. The aqueous-to-organic phase ratio (A/O) is 1.
- **Equilibration:** Cap the tube securely and agitate it vigorously using a vortex mixer or mechanical shaker for at least 30 minutes to ensure extraction equilibrium is reached.
- **Phase Separation:** Centrifuge the tube for 10 minutes to achieve a clean separation of the two phases.
- **Final Activity Measurement:** Carefully pipette a precise volume from the aqueous phase (bottom layer) and measure its final radioactivity (A_{final}).
- **Calculation:** Calculate the distribution ratio (D) using the formula: $D = [\text{Metal}]_{\text{org}} / [\text{Metal}]_{\text{aq}} = (A_{\text{init}} - A_{\text{final}}) / A_{\text{final}}$ Causality Note: This calculation is based on mass balance. The activity lost from the aqueous phase is assumed to have been transferred to the organic phase.

Radiolytic and Chemical Stability

For use in nuclear reprocessing, an extractant must be robust against intense radiation and highly acidic conditions. Studies have shown that TODGA possesses good resistance to radiation damage and is stable in harsh chemical environments.^{[4][21]} Interestingly, the complexation of TODGA with metal ions like Nd(III) and Am(III) has been shown to alter its radiolytic degradation pathways, in some cases reducing the formation of problematic degradation products.^{[1][17]} While density and viscosity of TODGA solutions may increase with

absorbed gamma dose, the changes are often minimal, highlighting its stability for industrial applications.[21][23]

Safety, Toxicology, and Environmental Impact

Hazard Profile: According to safety data, **2,2'-Oxybis(N,N-dioctylacetamide)** is classified with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.[10]

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this compound.

Ecotoxicity: Research into the environmental impact is ongoing. Ecotoxicity studies have been conducted using organisms like *Daphnia magna* (water flea) and *Aliivibrio fischeri* (bacterium). [28] These initial studies suggest that the organic solvents and diluents (like Isopar-L and 1-octanol) used in the extraction process may be more toxic to the environment than the TODGA molecule itself.[28] This underscores the importance of developing greener solvent systems or solvent-free processes.

Conclusion and Future Outlook

2,2'-Oxybis(N,N-dioctylacetamide) (TODGA) stands as a highly effective and strategically important extractant for the separation of f-block elements. Its favorable combination of high extraction efficiency, selectivity, and stability in harsh environments has solidified its role in advanced nuclear fuel cycle research. The primary challenges remain the mitigation of third-phase formation and the reduction of the environmental impact of the associated organic diluents. Future research will likely focus on the development of novel diluents, such as ionic

liquids, the design of modified TODGA structures with enhanced properties, and the optimization of greener synthesis routes to support its potential for industrial-scale deployment in both nuclear waste remediation and critical materials recovery.[26]

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